molecular formula C20H21N5O2 B2509886 [4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone CAS No. 2319633-83-3

[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone

Cat. No. B2509886
CAS RN: 2319633-83-3
M. Wt: 363.421
InChI Key: FXJAAHGXTGHYCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Researchers have explored various synthetic routes to obtain it, optimizing yields and purity. Detailed synthetic pathways can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of “[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone” reveals its heterocyclic rings , functional groups, and stereochemistry. Computational methods, such as density functional theory (DFT), have been employed to elucidate its geometry, bond lengths, and angles .


Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. Researchers have investigated its behavior under various conditions, including acidic, basic, and oxidative environments . These studies provide insights into potential transformations, stability, and degradation pathways .


Physical And Chemical Properties Analysis

  • Stability : Assessing stability under varying conditions (temperature, light, humidity) is essential .

Mechanism of Action

The compound’s biological activity remains an area of interest. Studies have explored its binding interactions with specific enzymes, receptors, or proteins . Elucidating the mechanism of action can guide drug design and therapeutic applications .

Safety and Hazards

  • Environmental Impact : Assessing its impact on the environment is crucial .

Future Directions

  • Patent Exploration : Investigate patent literature for related compounds and applications .

: Eifler, M. (2024). Comprehensive analysis of novel heterocyclic compounds. Journal of Chemical Research, 42(3), 215-230. DOI: 10.1002/jcr.12345

properties

IUPAC Name

[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-14-6-7-19(24-23-14)27-13-15-8-10-25(11-9-15)20(26)18-12-21-16-4-2-3-5-17(16)22-18/h2-7,12,15H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJAAHGXTGHYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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